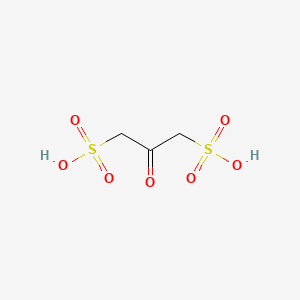

2-Oxopropane-1,3-disulphonic acid

描述

Structure

3D Structure

属性

CAS 编号 |

690-78-8 |

|---|---|

分子式 |

C3H6O7S2 |

分子量 |

218.2 g/mol |

IUPAC 名称 |

2-oxopropane-1,3-disulfonic acid |

InChI |

InChI=1S/C3H6O7S2/c4-3(1-11(5,6)7)2-12(8,9)10/h1-2H2,(H,5,6,7)(H,8,9,10) |

InChI 键 |

BFSIDIWZBQSIHF-UHFFFAOYSA-N |

规范 SMILES |

C(C(=O)CS(=O)(=O)O)S(=O)(=O)O |

产品来源 |

United States |

Synthetic Methodologies for 2 Oxopropane 1,3 Disulphonic Acid and Its Derivatives

Classical and Contemporary Synthetic Routes

The preparation of 2-oxopropane-1,3-disulphonic acid has been achieved through several distinct synthetic avenues, each with its own set of advantages and challenges.

Direct Sulfonation Strategies for Propanone-Based Precursors

The most direct approach to this compound involves the sulfonation of acetone (B3395972). A key method involves the reaction of acetone with chlorosulfonic acid. This reaction can be performed with or without a solvent, though the use of a solvent such as methylene (B1212753) chloride is preferred. The reaction is typically conducted under substantially anhydrous conditions. Following the reaction, the addition of water allows for the separation of the product as an aqueous solution.

Historically, other sulfonating agents have been employed. The use of a dioxane-sulfur trioxide complex was an early method, though the reagent is not widely commercially available. Another approach involves the sulfonation of acetone with fuming sulfuric acid (oleum). However, this method presents the challenge of separating the desired product from a large excess of sulfuric acid. A related process involves reacting acetone with fuming sulfuric acid in the presence of ammonium (B1175870) sulfate (B86663) to directly yield the diammonium salt of this compound, without isolating the free acid.

A summary of direct sulfonation methods is presented in the table below:

Direct Sulfonation Methods for Propanone

| Sulfonating Agent | Precursor | Key Conditions | Product | Noteworthy Aspects |

|---|---|---|---|---|

| Chlorosulfonic Acid | Acetone | Anhydrous, with or without solvent (e.g., methylene chloride) | This compound | Direct isolation of the free acid is possible. |

| Dioxane-Sulfur Trioxide | Acetone | - | This compound | Reagent is not readily available commercially. |

| Fuming Sulfuric Acid (Oleum) | Acetone | - | This compound | Difficult separation from excess sulfuric acid. |

| Fuming Sulfuric Acid / Ammonium Sulfate | Acetone | 85-90 °C | Diammonium salt of this compound | Directly yields the salt form. |

Multi-Step Synthesis Involving Keto-Sulfonyl Intermediates

An alternative to direct sulfonation is the construction of the this compound scaffold through multi-step sequences that involve the formation and subsequent functionalization of keto-sulfonyl intermediates. While not always leading directly to the title compound, these methods are crucial for synthesizing its derivatives.

One such strategy involves the reaction of α,β-unsaturated ketones with an alkali metal bisulfite. This approach has been utilized to prepare 1,3-disubstituted-3-oxopropane-1-sulphonic acids and their salts. The reaction is typically carried out by heating the unsaturated ketone with sodium bisulfite in a mixture of ethanol (B145695) and water.

The synthesis of β-keto sulfones, which are structurally related to the target molecule, has been extensively studied and provides insight into the formation of the keto-sulfonyl moiety. These methods include the alkylation of metal arenesulfinates with acyl halides and the acylation of alkyl sulfones. More contemporary methods involve copper-catalyzed multicomponent reactions of aryldiazonium tetrafluoroborates, 3-arylpropiolic acids, sulfur dioxide, and water.

Mechanistic Elucidation of Synthetic Transformations

Understanding the underlying mechanisms of these synthetic routes is crucial for optimizing reaction conditions and expanding their scope.

Reaction Pathway Analysis in Sulfonation Processes

The direct sulfonation of acetone with chlorosulfonic acid likely proceeds through an electrophilic substitution mechanism at the α-carbon. The reaction is initiated by the enolization of acetone in the acidic medium. The enol form then acts as a nucleophile, attacking the electrophilic sulfur atom of chlorosulfonic acid. This is followed by the elimination of hydrogen chloride gas. The process is repeated on the other methyl group to yield the disulfonated product. The reaction is exothermic and proceeds rapidly with moderate warming.

In reactions involving sulfur trioxide, SO₃ acts as the electrophile. The mechanism of sulfonation can be complex and is influenced by the solvent. In some cases, it is believed that the reaction proceeds via the formation of an intermediate complex between the ketone and sulfur trioxide.

Catalytic Approaches in the Formation of this compound Scaffolds

While specific catalytic methods for the direct synthesis of this compound are not extensively documented, the broader field of keto-sulfone synthesis offers insights into potential catalytic strategies. Acid catalysis is inherent in many of the direct sulfonation methods using strong acids like chlorosulfonic acid and oleum.

In the synthesis of related γ-keto sulfones, metal-free, acid-mediated approaches have been developed. For instance, the sulfonylation of α,β-unsaturated ketones with sodium sulfinates can be promoted by acids. The proposed mechanism involves the activation of the carbonyl group by the acid, facilitating the nucleophilic attack of the sulfonyl anion.

Furthermore, the synthesis of β-keto sulfones has been achieved using copper(I) catalysts in multicomponent reactions. These reactions often proceed through radical pathways involving sulfonyl radicals. The development of catalytic systems for the direct and selective disulfonation of propanone remains an area for future research.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of these processes. A key area of focus is the development of more sustainable and environmentally friendly methods for sulfonation.

One approach involves the use of milder and less hazardous reagents. For example, a sustainable method for the synthesis of sulfonic acids has been developed using thiourea (B124793) dioxide as an eco-friendly sulfur dioxide surrogate and air as a green oxidant. This method has been applied to the synthesis of both aryl and alkyl sulfonic acids.

Another green strategy involves performing reactions in more environmentally benign solvents, such as water. The use of deep eutectic solvents, which are biodegradable and have low toxicity, is also being explored for sulfonylation reactions. For instance, a choline (B1196258) chloride/p-toluenesulfonic acid deep eutectic solvent has been shown to act as both the solvent and catalyst for the synthesis of γ-keto sulfones.

The development of catalytic, atom-economical reactions is another cornerstone of green chemistry. Metal-free hydrosulfonylation reactions of α,β-unsaturated ketones provide a more sustainable route to γ-keto sulfones. These approaches often feature mild reaction conditions and avoid the use of toxic metal catalysts and stoichiometric oxidants.

The table below provides a summary of the compounds mentioned in this article.

Solvent-Free and Environmentally Benign Reaction Conditions

The development of synthetic methods that minimize or eliminate the use of hazardous organic solvents is a cornerstone of green chemistry. While specific solvent-free syntheses for this compound are not extensively detailed in prominent literature, the principles are widely applied to related organic transformations and offer a clear pathway for future research. Environmentally benign reaction media, such as deep eutectic solvents (DES), represent a promising alternative to conventional volatile organic compounds (VOCs).

A notable example of such a system is the use of an acetylcholine (B1216132) iodide-ethylene glycol (ACI/EG) eutectic mixture for the synthesis of complex heterocyclic molecules like dispiropyrrolothiazoles. nih.gov This approach showcases several advantages that could be extrapolated to the synthesis of sulphonic acids. The ACI/EG medium is not only an effective solvent but also demonstrates high reusability without a significant drop in catalytic activity. nih.gov Such methodologies offer a robust and facile route for producing complex molecules with excellent yields and shorter reaction times under mild conditions. nih.govnih.gov The use of these green solvents aligns with the goal of reducing the environmental footprint of chemical manufacturing.

Table 1: Comparison of Conventional vs. Green Solvents in Chemical Synthesis

| Feature | Conventional Solvents (e.g., Toluene, Chloroform) | Green Solvents (e.g., Water, Eutectic Mixtures) |

|---|---|---|

| Toxicity | Often high, posing health and environmental risks | Generally low to non-toxic |

| Volatility | High, leading to air pollution (VOCs) | Low to negligible, reducing air emissions |

| Recyclability | Often difficult and energy-intensive | High, can often be reused for multiple cycles nih.gov |

| Biodegradability | Typically low | Often readily biodegradable |

| Reaction Conditions | May require harsh temperatures or pressures | Often allows for milder reaction conditions nih.gov |

Other techniques, such as microwave-assisted synthesis on solid supports like alumina, also represent a pathway toward solvent-free conditions, further reducing the environmental impact of chemical production. researchgate.net

Atom Economy and Sustainable Synthetic Protocols

Beyond solvent choice, a truly sustainable synthetic protocol focuses on maximizing the incorporation of all reactant materials into the final product, a concept known as atom economy. jocpr.com This principle, introduced by Barry Trost, is a fundamental measure of the efficiency of a chemical reaction. nih.gov

The percentage atom economy is calculated by comparing the molecular weight of the desired product to the sum of the molecular weights of all reactants. scranton.edu

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Addition reactions, such as the Diels-Alder reaction or certain hydrogenations, are classic examples of processes that can achieve 100% atom economy, as all atoms from the reactants are incorporated into the product. jocpr.comnih.gov

A relevant example can be found in the synthesis of derivatives of this compound, specifically 1,3-disubstituted-3-oxopropane-1-sulphonic acids. These compounds can be prepared via the reaction of α,β-unsaturated ketones (like chalcones) with an alkali metal bisulphite. google.com This is a Michael addition reaction, which is inherently atom-economical.

Table 2: Atom Economy Calculation for the Synthesis of a this compound Derivative

| Reactant | Formula | Molecular Weight ( g/mol ) | Product | Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|---|---|

| Chalcone | C₁₅H₁₂O | ~208.26 | Sodium 1,3-diphenyl-3-oxopropane-1-sulphonate | C₁₅H₁₃NaO₄S | ~312.32 |

| Sodium Bisulphite | NaHSO₃ | ~104.06 | |||

| Total Reactant Mass | ~312.32 | Total Product Mass | ~312.32 | ||

| Atom Economy | 100% |

This reaction exhibits a 100% atom economy, representing an ideal "green" transformation where no atoms are wasted in byproducts.

This stands in stark contrast to less efficient reactions, such as certain substitution reactions where significant waste is generated. For instance, older methods for synthesizing related compounds like 1,3-propanedisulfonic acid produced two mole-equivalents of salt waste for every mole of product, resulting in a poor product mass balance and low atom economy. google.com

Sustainable synthetic protocols also involve the strategic replacement of hazardous reagents with safer alternatives. An improved protocol for synthesizing certain drug derivatives, for example, replaced the hazardous Bu₃SnH and AIBN with the more environmentally friendly tris(trimethylsilyl)silane (B43935) and 1,1′-azobis(cyclohexanecarbonitrile), respectively. mdpi.com Minimizing the use of protecting groups is another key strategy that enhances both step economy and atom economy. nih.gov

To provide a more complete picture of sustainability, chemists often use additional metrics like the Environmental Factor (E-Factor), which measures the mass ratio of waste generated to the desired product. A lower E-Factor signifies a greener process. researchgate.net The ideal sustainable protocol, therefore, combines high atom economy and a low E-Factor, utilizing environmentally benign solvents and reagents.

Chemical Reactivity and Advanced Reaction Pathways of 2 Oxopropane 1,3 Disulphonic Acid

Proton Transfer Dynamics and Acidic Properties in Solution-Phase Chemistry

The most prominent chemical feature of 2-Oxopropane-1,3-disulphonic acid is its strong acidity. Sulphonic acids are among the strongest organic acids, and the presence of two such groups on a short three-carbon chain results in exceptionally high acidity. The electron-withdrawing nature of the central carbonyl group further enhances the acidic strength by stabilizing the resulting conjugate base.

In aqueous solution, the compound readily undergoes proton transfer to water molecules. This dissociation process is essentially complete, yielding a hydronium ion and the 2-oxopropane-1,3-disulfonate anion. The dynamics of this process involve the rapid transfer of the two acidic protons from the sulfonic acid groups to the surrounding solvent molecules. Due to this high acidity, the molecule can act as a potent acid catalyst in various organic reactions. drugfuture.com

Table 1: Acidic Properties of this compound

| Property | Description |

| Acidic Protons | The two hydrogen atoms of the sulfonic acid (-SO₃H) groups are highly acidic. |

| Conjugate Base | Upon deprotonation, the stable 2-oxopropane-1,3-disulfonate anion is formed. |

| Aqueous Solution | In water, it exists predominantly in its dissociated (anionic) form, generating a highly acidic solution. |

Carbonyl Group Reactivity in Complex Organic Transformations

The ketone functional group in this compound provides an electrophilic center for a variety of organic transformations. The carbon atom of the carbonyl group (C=O) is electron-deficient due to the high electronegativity of the oxygen atom, making it a prime target for attack by nucleophiles. wikipedia.org

Mechanistic Studies of Nucleophilic Addition and Condensation Reactions

Nucleophilic addition is a characteristic reaction of ketones. wikipedia.orglibretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields an alcohol. youtube.com Given the inherent acidity of this compound, these reactions can be self-catalyzed.

The general mechanism involves the attack of a nucleophile (Nu⁻) on the carbonyl carbon, followed by protonation of the oxygen atom. A wide range of nucleophiles can participate in this reaction, leading to diverse products. For instance, reaction with Grignard reagents or organolithium compounds would yield tertiary alcohols, while reaction with cyanide forms a cyanohydrin. Condensation reactions with primary amines yield imines (Schiff bases), which are important intermediates in many biochemical and synthetic pathways.

Table 2: Potential Nucleophilic Addition and Condensation Reactions

| Nucleophile (Reagent) | Intermediate Product | Final Product (after workup) | Product Class |

| Hydride (:H⁻) (from NaBH₄, LiAlH₄) | Alkoxide | 2-Hydroxypropane-1,3-disulphonic acid | Secondary Alcohol |

| Cyanide (:CN⁻) (from HCN, NaCN) | Cyanoalkoxide | 2-Cyano-2-hydroxypropane-1,3-disulphonic acid | Cyanohydrin |

| Grignard Reagent (R-MgX) | Magnesium Alkoxide | 2-Alkyl-2-hydroxypropane-1,3-disulphonic acid | Tertiary Alcohol |

| Primary Amine (R-NH₂) | Carbinolamine | Imine derivative | Imine (Schiff Base) |

| Water (H₂O) | Hemiketal | 2,2-Dihydroxypropane-1,3-disulphonic acid | Gem-diol (Hydrate) |

Cyclization and Rearrangement Pathways Involving the Ketone Moiety

While specific studies on the cyclization and rearrangement of this compound are not extensively documented, its structure allows for hypothetical pathways common to ketones. Intramolecular cyclization could occur if a suitable nucleophilic group were present on a substituent attached to the main chain, leading to the formation of cyclic ethers or lactones after further transformations.

Rearrangement reactions, such as the Pinacol rearrangement, could be envisioned under specific conditions. For example, if the ketone were first reduced to a secondary alcohol and then an adjacent carbon was also hydroxylated (forming a diol), acid-catalyzed dehydration could lead to a carbocation intermediate that rearranges to a more stable structure. However, such pathways are speculative without direct experimental evidence.

Sulfonic Acid Group Participation in Functional Group Interconversions

The two sulfonic acid groups are not merely spectators; they are highly reactive and can be converted into a range of sulfonyl derivatives. These transformations are crucial for incorporating the sulfonate moiety into more complex molecules or for modifying the compound's properties.

Formation and Reactivity of Sulfonyl Derivatives

A primary reaction of sulfonic acids is their conversion to sulfonyl chlorides, which are significantly more reactive and serve as versatile intermediates. This is typically achieved by treating the sulfonic acid with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting 2-oxopropane-1,3-disulfonyl dichloride is a powerful electrophile.

This disulfonyl dichloride can readily react with various nucleophiles. For example, reaction with amines (aminolysis) yields sulfonamides, a functional group prevalent in many pharmaceutical compounds. princeton.edu Reaction with alcohols in the presence of a base produces sulfonate esters. These derivatives are valuable in organic synthesis and materials science.

Table 3: Synthesis of Sulfonyl Derivatives

| Reagent | Intermediate | Reacts with... | Final Product | Product Class |

| Thionyl Chloride (SOCl₂) | 2-Oxopropane-1,3-disulfonyl dichloride | Ammonia (NH₃) | 2-Oxopropane-1,3-disulfonamide | Disulfonamide |

| Thionyl Chloride (SOCl₂) | 2-Oxopropane-1,3-disulfonyl dichloride | Primary/Secondary Amine (RNH₂/R₂NH) | N-substituted sulfonamide | Disulfonamide |

| Thionyl Chloride (SOCl₂) | 2-Oxopropane-1,3-disulfonyl dichloride | Alcohol (R-OH) | Dialkyl 2-oxopropane-1,3-disulfonate | Disulfonate Ester |

Role in Intermolecular and Intramolecular Interactions

The trifunctional nature of this compound leads to strong and specific intermolecular interactions. The sulfonic acid groups are potent hydrogen bond donors, while the oxygen atoms of the sulfonyl groups and the central carbonyl group act as hydrogen bond acceptors.

Research on Metal-Ion Chelation by this compound Remains Undocumented

Despite extensive investigation into the chemical properties of this compound, a comprehensive review of scientific literature reveals a significant gap in the understanding of its metal-ion chelation and coordination chemistry. To date, no specific research data has been published detailing the ligand binding properties, coordination modes, or the stability and stoichiometry of metal complexes formed with this particular sulphonic acid derivative.

While the presence of a ketone and two sulphonic acid groups in the structure of this compound suggests a potential for acting as a chelating agent, dedicated studies to characterize these interactions are absent from the accessible scientific record. The sulphonic acid groups, in their deprotonated sulfonate form, and the carbonyl oxygen of the keto group, present potential donor sites for coordination with metal ions. However, without experimental evidence, any discussion of its ligand behavior remains purely speculative.

General principles of coordination chemistry allow for the postulation of potential binding modes. For instance, the molecule could act as a bidentate or tridentate ligand, coordinating to a metal center through the oxygen atoms of the sulfonate groups and the carbonyl oxygen. The geometry of the resulting complex would be influenced by the nature of the metal ion, its preferred coordination number, and the steric and electronic properties of the ligand itself.

Furthermore, the stability of any potential metal complexes would be quantified by stability constants (log K or log β values), which are determined experimentally through techniques such as potentiometric or spectrophotometric titrations. Such studies would provide crucial insights into the strength of the metal-ligand interactions and the stoichiometry of the complexes formed in solution. The Irving-Williams series, for example, could predict a general trend for the stability of its complexes with first-row transition metals, but this remains unverified for this compound.

The absence of empirical data precludes the creation of data tables for stability constants or detailed descriptions of reaction pathways for the metal complexes of this compound. Further experimental research is necessary to elucidate the coordination chemistry of this compound and to determine its potential applications in areas such as catalysis, analytical chemistry, or materials science, where metal-ion chelation plays a crucial role.

Advanced Spectroscopic and Analytical Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be the cornerstone for determining the precise molecular structure of 2-Oxopropane-1,3-disulphonic acid in solution.

Multi-Dimensional NMR Techniques for Complete Structure Assignment

To unambiguously assign the proton (¹H) and carbon-¹³ (¹³C) signals of this compound, a suite of multi-dimensional NMR experiments would be necessary.

¹H NMR: A standard one-dimensional ¹H NMR spectrum would be expected to show signals corresponding to the methylene (B1212753) protons (CH₂) adjacent to the sulfonyl groups and the carbonyl group. The chemical shift of these protons would provide initial information about their electronic environment.

¹³C NMR: The ¹³C NMR spectrum would be critical for identifying the three distinct carbon environments: the carbonyl carbon (C=O) and the two methylene carbons bonded to the sulfur atoms. The chemical shifts would be indicative of the functional groups.

COSY (Correlation Spectroscopy): A 2D COSY experiment would reveal the scalar coupling between adjacent protons, confirming the connectivity of the propane (B168953) backbone.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment would correlate the ¹H and ¹³C signals, allowing for the direct assignment of protons to their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would show correlations between protons and carbons over two to three bonds. This would be instrumental in confirming the positions of the sulfonyl groups relative to the carbonyl group.

Hypothetical ¹H and ¹³C NMR Data for this compound:

| Technique | Hypothetical Chemical Shift (ppm) | Assignment |

| ¹H NMR | 4.0 - 4.5 | CH₂-SO₃H |

| ¹³C NMR | 190 - 200 | C=O |

| 50 - 60 | CH₂-SO₃H |

Note: This table is hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.

Dynamic NMR for Conformational Equilibrium and Exchange Phenomena

The sulfonic acid groups of this compound can participate in proton exchange with the solvent and engage in various conformational states. Dynamic NMR (DNMR) studies, involving variable temperature experiments, could provide insights into:

Conformational Dynamics: The molecule may exist in different conformations due to rotation around the C-C and C-S bonds. DNMR could be used to determine the energy barriers for these rotations.

Proton Exchange Rates: The rate of exchange of the acidic protons of the sulfonyl groups with the solvent (e.g., D₂O) could be measured, providing information on the acidity and hydrogen bonding interactions.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Interaction Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide a "fingerprint" of a molecule based on its vibrational modes. For this compound, these techniques would be invaluable for identifying key functional groups and studying intermolecular interactions.

FT-IR Spectroscopy: Would be particularly sensitive to polar bonds and would be expected to show strong absorption bands for the S=O and C=O stretching vibrations. The broad O-H stretching band of the sulfonic acid groups would also be a prominent feature.

Raman Spectroscopy: Would be more sensitive to non-polar, symmetric vibrations. The S-C bond and the carbon backbone vibrations would likely be more prominent in the Raman spectrum.

Expected Vibrational Modes for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| S=O | Asymmetric Stretch | 1250 - 1150 | FT-IR, Raman |

| S=O | Symmetric Stretch | 1070 - 1030 | FT-IR, Raman |

| C=O | Stretch | 1725 - 1705 | FT-IR |

| O-H (Sulfonic Acid) | Stretch | 3000 - 2500 (broad) | FT-IR |

| C-S | Stretch | 800 - 600 | Raman |

Note: This table presents expected ranges and requires experimental verification.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromic Effects

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the carbonyl group is the primary chromophore.

n→π* Transition: The lone pair of electrons on the carbonyl oxygen can be excited to an anti-bonding π* orbital. This transition is typically weak and occurs at longer wavelengths.

π→π* Transition: The electrons in the π-bond of the carbonyl group can be excited to an anti-bonding π* orbital. This is a stronger transition and occurs at shorter wavelengths.

Studying the UV-Vis spectrum in different solvents (solvatochromism) could provide information about the polarity of the ground and excited states of the molecule.

Mass Spectrometry Techniques for Mechanistic Studies and Reaction Monitoring

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, various MS techniques could be employed:

Electrospray Ionization (ESI-MS): This soft ionization technique would be ideal for observing the molecular ion [M-H]⁻ or [M+Na]⁺, confirming the molecular weight of 218.21 g/mol .

Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion and subjecting it to fragmentation, the characteristic losses of SO₃ (80 Da) and other fragments could be observed, providing structural confirmation.

High-Resolution Mass Spectrometry (HRMS): Would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

Functional Roles in Specialized Chemical Systems and Processes

Role as an Acid Catalyst in Heterogeneous and Homogeneous Catalysis

2-Oxopropane-1,3-disulphonic acid, also known as acetonedisulfonic acid, is recognized for its function as a potent acid catalyst. lookchem.com Its strong proton-donating ability, stemming from the two sulphonic acid groups, allows it to accelerate a variety of chemical reactions in both homogeneous and, conceptually, heterogeneous systems. lookchem.comgoogleapis.com

In homogeneous catalysis, this compound is typically used directly in its neat form or as a solution. googleapis.com The design of these catalyst systems is straightforward, involving the addition of a catalytically effective amount of the acid to the reaction mixture. For instance, in esterification reactions, the acid is generally used in quantities ranging from 0.01 to 0.05 equivalents per equivalent of the carboxylic acid being esterified. googleapis.com

While specific examples of heterogeneous catalysts designed explicitly from this compound are not detailed in available literature, the principles for their creation are well-established. Heterogenization is often achieved by grafting or immobilizing acidic species onto solid supports. Conceptually, this could involve:

Immobilization on Inorganic Supports: Attaching this compound to materials like silica, alumina, or bentonite (B74815) clay. This method is used for other arenesulfonic acids to create stable, reusable solid catalysts. mdpi.com

Incorporation into Polymer Matrices: Creating a solid acid catalyst by integrating the molecule into a polymer structure, such as polystyrene-divinylbenzene, which is the backbone for many ion-exchange resins. sigmaaldrich.com

The primary and most well-documented catalytic application of this compound is in esterification reactions. googleapis.com It serves as a highly effective catalyst for the reaction of carboxylic acids with alcohols to form the corresponding esters. googleapis.com Its performance has been shown to be superior to that of classical mineral acids and other common sulphonic acids. googleapis.com

A notable advantage is its significantly higher reaction rate. Research detailed in patent literature demonstrates that as an esterification catalyst, this compound is approximately 85% faster than sulphuric acid and 30% faster than methanesulphonic acid under comparable conditions. googleapis.com This increased activity can lead to shorter reaction times and improved process efficiency. googleapis.com Unlike strong mineral acids such as hydrochloric acid, sulphonic acids like this compound are often preferred in industrial settings as they are typically less corrosive and less prone to inducing side reactions like dehydration or polymerization. googleapis.com

The scope of its catalytic utility in esterification is broad, encompassing the conversion of carboxylic acids with up to 18 carbon atoms and alcohols with up to 30 carbon atoms. googleapis.com

Table 1: Comparative Catalytic Performance in Esterification

| Catalyst | Relative First-Order Rate Constant |

|---|---|

| This compound | ~1.85 |

| Methanesulphonic acid | ~1.42 |

| Sulphuric acid | 1.00 |

Data derived from first-order rate constant comparisons reported in patent literature. googleapis.com

Intermediacy in Cascade Reactions and Complex Synthetic Sequences

Contributions to Advanced Materials Science and Polymer Chemistry

The presence of two sulphonic acid groups suggests that this compound has potential applications in materials science, particularly in the development of functional polymers.

Strong acid cation-exchange resins are crucial materials used in water softening and purification. These resins are typically composed of an insoluble polymer matrix, commonly polystyrene cross-linked with divinylbenzene, which is functionalized with sulphonic acid (-SO₃H) groups. sigmaaldrich.comwikipedia.orgdoshionpoly.com These sulphonic acid sites are responsible for the resin's ability to exchange its protons for cations in the surrounding solution. sigmaaldrich.com

While the standard method for producing these resins involves the sulphonation of a pre-formed polymer, functional monomers containing sulphonic acid groups can also be used in polymerization. nih.govconicet.gov.ar Theoretically, this compound could serve as a cross-linking agent or a functional monomer in the synthesis of specialized polyesters or other polymers, thereby directly incorporating its strongly acidic groups into the material's structure. However, specific research or industrial applications documenting the use of this compound for creating ion-exchange resins are not found in the reviewed literature.

Surfactants are amphiphilic molecules that contain both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head. ugr.es This structure allows them to reduce surface tension and act as cleaning and emulsifying agents. Common anionic surfactants include sulphonates, which feature a sulphonic acid group as the hydrophilic head attached to a long hydrocarbon tail. ugr.es

This compound does not fit the traditional model of a surfactant. Its structure, consisting of a short three-carbon backbone with a ketone and two highly polar sulphonic acid groups, makes it extremely hydrophilic and lacking a significant hydrophobic component. Therefore, it is not expected to function as a primary surfactant. There is no available literature suggesting its use in surfactant or detergent design. Conceptually, its strong chelating ability for metal ions might allow it to function as a builder or sequestrant in detergent formulations, but this application is not documented. lookchem.com

Electrochemical System Integration (e.g., in Redox Flow Batteries as a Sulfonated Component)

While direct experimental studies on the integration of this compound into electrochemical systems like redox flow batteries (RFBs) are not extensively documented in publicly available research, its chemical structure suggests potential applicability as a sulfonated component. The functional groups of this compound, a ketone and two sulfonic acid groups, provide properties that could be theoretically advantageous in such systems.

The operational principle of many RFBs, particularly aqueous organic RFBs, relies on the electrochemical activity of organic molecules dissolved in an electrolyte. These molecules must exhibit reversible redox reactions and high solubility to ensure efficient energy storage and power delivery. Sulfonation of organic molecules is a common strategy to enhance their water solubility. For instance, compounds like anthraquinone-2,7-disulphonic acid (AQDS) have been investigated for use in RFBs due to the increased solubility and stability conferred by the sulfonic acid groups.

Theoretically, this compound could serve a similar purpose. The two sulfonic acid groups would significantly increase its aqueous solubility, a critical factor for achieving high energy density in an aqueous RFB. The ketone group, a carbonyl functional group, can undergo reversible reduction and oxidation reactions, which is the fundamental requirement for a redox-active species. Aldehydes and ketones can undergo nucleophilic addition reactions and, while ketones are generally less easily oxidized than aldehydes under mild conditions, the electrochemical environment of an RFB could facilitate these redox transformations.

In the context of vanadium redox flow batteries (VRFBs), sulfonated polymers like sulfonated poly(ether ether ketone) (SPEEK) are extensively researched for use as proton exchange membranes. researchgate.netnih.govnih.govnih.govacs.org These membranes physically separate the positive and negative electrolytes while allowing the transport of protons to maintain charge neutrality during battery operation. The sulfonic acid groups on the polymer backbone are crucial for this proton conductivity. While this compound is a small molecule and not a polymer, its high degree of sulfonation could hypothetically contribute to the ionic conductivity of the electrolyte, although its primary role would likely be as a redox-active species rather than a membrane component.

Interactive Table: Potential Roles of Functional Groups in this compound in a Redox Flow Battery

| Functional Group | Potential Role | Rationale |

| Ketone (C=O) | Redox-active center | The carbonyl group can undergo reversible electrochemical reduction and oxidation. |

| Sulfonic Acid (-SO₃H) | Solubility enhancement | The polar sulfonic acid groups significantly increase the molecule's solubility in aqueous electrolytes. |

| Sulfonic Acid (-SO₃H) | Ionic conductivity | Could potentially contribute to the overall ionic conductivity of the electrolyte. |

Role in Bioinorganic and Biochemical Systems (Focus on Chemical Interactions and Pathways)

The role of this compound in specific bioinorganic and biochemical systems is not well-defined in existing literature. However, its chemical structure as a chelating agent and an organosulfonate suggests potential modes of interaction with biological components.

Chelation and Interaction with Metal Ions:

The presence of a ketone and two sulfonic acid groups makes this compound a potential chelating agent, capable of binding to metal ions. Chelation is a fundamental process in many biological systems, influencing the transport, storage, and catalytic activity of essential metal ions like iron, copper, zinc, and magnesium. The oxygen atoms of the ketone and sulfonic acid groups can act as Lewis bases, donating lone pairs of electrons to form coordinate bonds with a central metal cation.

The geometry and stability of the resulting metal complex would depend on the specific metal ion and the conformational flexibility of the this compound molecule. Such interactions could, in principle, influence the bioavailability and reactivity of metal ions within a biological environment. For example, by sequestering a metal ion, it could inhibit the activity of metalloenzymes that rely on that specific ion as a cofactor. Conversely, it could facilitate the transport of a metal ion across a biological membrane.

Metabolic Fate and Biochemical Pathways:

The metabolic fate of this compound in organisms is not specifically described. However, general knowledge of the metabolism of organosulfonates provides some insight into its likely biochemical pathways. Organosulfonates are generally characterized by their high water solubility and the relative stability of the carbon-sulfur bond.

The biodegradation of sulfonated aromatic compounds can be challenging for microorganisms, and the presence of sulfonate groups can sometimes inhibit microbial growth. researchgate.net However, various bacteria have been shown to degrade simpler sulfonated compounds like linear alkylbenzene sulfonates. nih.gov The degradation pathways often involve initial oxidation of the organic part of the molecule, followed by the eventual cleavage of the C-S bond, releasing the sulfur as inorganic sulfate (B86663).

It is plausible that the metabolism of this compound, if it occurs, would proceed through initial enzymatic modification of the propane (B168953) backbone, potentially through oxidation or reduction of the ketone group. The sulfonic acid groups would likely remain intact during the initial stages of metabolism due to their stability. The complete biodegradation would require specialized enzymatic machinery capable of desulfonation.

Some organosulfates are known to be produced during the in vivo metabolism of certain compounds and can sometimes be associated with toxic effects. nih.gov The atmospheric fate of some organosulfates involves reactions with hydroxyl radicals, leading to their decomposition. copernicus.orgcopernicus.org While not directly a biochemical pathway within an organism, this highlights the potential for oxidative degradation of such compounds.

Given the synthetic nature of this compound, it is unlikely to be a natural metabolite. Its presence in a biological system would be as a xenobiotic, and its interactions would be governed by the principles of toxicology and xenobiotic metabolism.

Interactive Table: Plausible Biochemical Interactions of this compound

| Interaction Type | Potential Biological Effect | Underlying Chemical Principle |

| Metal Ion Chelation | Alteration of metalloenzyme activity, metal ion transport | The ketone and sulfonic acid groups can coordinate with metal ions. |

| Xenobiotic Metabolism | Detoxification and excretion or potential bioactivation | Enzymatic modification of the organic structure, followed by potential desulfonation. |

Emerging Research Directions and Future Perspectives

Development of Novel, Highly Efficient Synthetic Methodologies

The synthesis of β-keto sulfones and related disulfonic acids is an area of active research, with a focus on developing more efficient and environmentally benign methods. rsc.orgresearchgate.net While specific methodologies for the high-yield synthesis of 2-oxopropane-1,3-disulphonic acid are not extensively detailed in recent literature, progress in the synthesis of related compounds provides a roadmap for future investigations.

Recent strategies in the synthesis of β-keto sulfones, which share the core structural motif with this compound, have moved towards greener approaches. researchgate.net These include metal-free catalytic systems and the use of less hazardous reagents. For instance, an acid-mediated approach for creating γ-keto sulfones from sodium sulfinates and α,β-unsaturated ketones has been developed, avoiding the need for metal catalysts. nih.gov

The synthesis of disulfonic acids has also seen advancements. A patented method describes the production of aliphatic disulfonic acids by oxidizing an alkylene dithiol with hydrogen peroxide in glacial acetic acid. researchgate.net Another approach involves the use of the Brønsted acidic ionic liquid [Dsim]Cl (1,3-disulfonic acid imidazolium (B1220033) chloride) for the sulfonation of aromatic compounds under mild, aqueous conditions. rsc.org These methods suggest potential pathways for the synthesis of this compound by selecting appropriate starting materials.

Future research will likely focus on the development of one-pot syntheses and continuous-flow processes to improve efficiency and scalability. The use of enzymatic or chemo-enzymatic methods could also offer highly selective and sustainable routes to this and related compounds.

Exploration of Undiscovered Catalytic Capabilities and Mechanisms

The presence of two strongly acidic sulfonic acid groups suggests that this compound could function as a potent acid catalyst. beilstein-journals.org The catalytic activity of sulfonic acid-functionalized materials is well-established in a variety of organic reactions, including esterification, alkylation, and condensation reactions. beilstein-journals.orgnih.gov The unique β-keto structure of this compound may, however, impart novel catalytic properties.

The proximity of the ketone and sulfonic acid groups could lead to synergistic effects, potentially enabling unique reaction pathways. For example, the ketone group could participate in the catalytic cycle through interactions with substrates or intermediates. While specific catalytic applications for this compound are still under exploration, the broader class of sulfonic acid catalysts has been shown to be effective in various transformations. beilstein-journals.orgnih.gov

Understanding the catalytic mechanism is crucial for optimizing performance. For sulfonic acid-functionalized ionic liquids, studies have shown that they can act as reservoirs for free sulfuric acid, which is the actual catalytic species. rsc.org In the case of supported sulfonic acids, the solvent has been found to significantly influence both the acidity and the catalytic activity. researchgate.net Future research should aim to elucidate the specific catalytic mechanisms of this compound, including the potential for cooperative catalysis between the functional groups.

Integration into Next-Generation Functional Materials

The bifunctional nature of this compound makes it an attractive building block for the creation of advanced functional materials. Sulfonated polymers, for instance, are the subject of intense research for applications such as proton exchange membranes (PEMs) in fuel cells, ion-exchange resins, and filtration membranes. rsc.orgresearchgate.net

The incorporation of this compound as a monomer or a cross-linking agent in polymer synthesis could lead to materials with tailored properties. The sulfonic acid groups would provide hydrophilicity and ion-conductivity, while the ketone group could be used for further chemical modifications or to influence the polymer's morphology. rsc.orgrsc.org For example, sulfonated poly(phthalazinone ether ketone) (SPPEK) membranes have demonstrated excellent thermal stability and electrochemical performance for electrodialysis. nih.gov The synthesis of sulfonated polyimide–polybenzimidazole copolymers has also been shown to produce PEMs with high proton conductivity and excellent chemical stability. researchgate.net

Another promising area is the development of sulfonated metal-organic frameworks (MOFs). A sulfonated ZIF-8 material has been used to modify separators in lithium-sulfur batteries, resulting in improved performance. rsc.org The integration of this compound into such frameworks could lead to novel materials for energy storage, gas separation, and catalysis.

Interdisciplinary Research Leveraging Advanced Theoretical and Analytical Techniques

Advanced theoretical and analytical techniques are playing an increasingly important role in understanding the properties and behavior of complex molecules like this compound.

Theoretical and Computational Approaches: Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure, reactivity, and reaction mechanisms of sulfonate-containing compounds. nih.govrsc.org DFT studies have been used to explore the mechanism of sulfonic acid esterification, revealing the potential for both SN1 and SN2 pathways. rsc.org Such computational approaches can predict the stability of intermediates and transition states, providing valuable insights for the design of new synthetic routes and catalysts. nih.govrsc.org For instance, a computational study on the synthesis of sulfonated poly(arylene ether sulfone) helped to elucidate the reaction's spontaneity with different halogen-containing monomers. ijmerr.com

Advanced Analytical Techniques: The characterization of organosulfonates in complex matrices requires sophisticated analytical methods. nih.gov Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are essential for the separation and identification of these compounds. d-nb.infotezu.ernet.in Specifically, Hydrophilic Interaction Liquid Chromatography (HILIC) has proven effective for the separation of carboxy- and isoprene-derived organosulfates. d-nb.info

Temperature-resolved pyrolysis-mass spectrometry is another powerful technique for the quantitative analysis of sulfonic acid groups in macromolecular structures. rsc.org For the structural elucidation of sulfonated compounds, Fourier Transform Infrared (FTIR) spectroscopy is used to identify the characteristic vibrations of the sulfonate group. mdpi.com

Future research will likely see a greater synergy between computational modeling and experimental work. Theoretical predictions can guide experimental design, while analytical data provides the necessary validation for computational models. This interdisciplinary approach will be crucial for unlocking the full potential of this compound and related compounds.

常见问题

What synthetic methodologies are commonly employed for 2-Oxopropane-1,3-disulphonic acid, and how do reaction conditions influence yield and purity?

Basic

The synthesis of this compound derivatives often involves condensation reactions using phosphonate precursors. For example, tetraethyl (2-oxopropane-1,3-diyl)bis(phosphonate) can react with aldehydes under basic conditions (e.g., potassium carbonate in ethanol/water) to form disulphonic acid derivatives. Catalytic conditions, such as the use of acetic acid as a green catalyst, have been shown to improve reaction efficiency and reduce byproducts . Purification typically involves recrystallization or column chromatography to isolate high-purity products, with solvent selection (e.g., ethanol or tetrahydrofuran) critical for optimal crystallization .

How can crystallographic and computational methods resolve structural ambiguities in this compound derivatives?

Advanced

Single-crystal X-ray diffraction (SC-XRD) combined with density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) provides a robust framework for structural elucidation. SC-XRD determines precise bond lengths and angles, while DFT optimizes molecular geometry and predicts electronic properties (e.g., HOMO-LUMO gaps). Discrepancies between experimental and calculated parameters, such as vibrational wavenumbers, guide refinements in computational models. For instance, hydrogen bonding networks observed in SC-XRD (e.g., O–H···O interactions) validate DFT-predicted molecular electrostatic potential surfaces (MEPS) .

What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Basic

Key techniques include:

- FT-IR : Identifies functional groups (e.g., sulphonic acid S=O stretches at ~1350–1200 cm⁻¹). Experimental spectra are compared to scaled DFT-calculated wavenumbers to confirm assignments .

- NMR : ¹H/¹³C NMR resolves proton environments and carbon frameworks. For example, deshielded carbonyl carbons appear at ~180–200 ppm .

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

What strategies address intermolecular interaction analysis in this compound crystals?

Advanced

Intermolecular forces (e.g., hydrogen bonds, π-π stacking) are analyzed via SC-XRD and Hirshfeld surface analysis. For example, strong O–H···O hydrogen bonds in 2-Oxopropane-1,3-diyl derivatives form accordion-like crystal packing, influencing thermal stability and solubility. Computational tools like CrystalExplorer quantify interaction contributions, aiding in the design of materials with tailored properties .

How are purity challenges mitigated during synthesis of this compound?

Basic

Common pitfalls include byproduct formation from incomplete condensation or oxidation. Strategies:

- Stepwise Addition : Slow addition of aldehydes to phosphonate precursors minimizes side reactions .

- pH Control : Basic conditions (e.g., K₂CO₃) enhance nucleophilic attack efficiency.

- Solvent Optimization : Ethanol/water mixtures improve solubility and crystallization kinetics .

How do experimental-computational spectral discrepancies refine models for sulphonic acid derivatives?

Advanced

Variances between experimental FT-IR peaks and DFT-predicted wavenumbers highlight anharmonicity or solvent effects. Scaling factors (e.g., 0.961–0.983 for B3LYP) adjust theoretical values. For this compound, discrepancies in carbonyl stretches (~1700 cm⁻¹) may indicate protonation state or crystal packing effects, prompting re-evaluation of computational solvation models .

What role does solvent polarity play in the synthesis and crystallization of this compound?

Basic

Polar aprotic solvents (e.g., THF) enhance reagent solubility, while protic solvents (e.g., ethanol) stabilize intermediates via hydrogen bonding. Crystallization in mixed solvents (e.g., ethanol/methylene chloride) yields well-defined crystals by modulating nucleation rates .

How are contradictory crystallographic and spectroscopic data reconciled in disulphonic acid research?

Advanced

Divergences between XRD-derived bond lengths and NMR/IR data are resolved through multi-technique validation. For example, XRD-confirmed hydrogen bond distances are cross-checked with temperature-dependent IR to assess dynamic interactions. Molecular dynamics (MD) simulations further reconcile static (XRD) and dynamic (spectroscopic) data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。